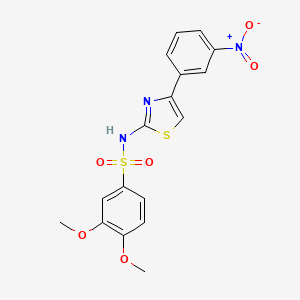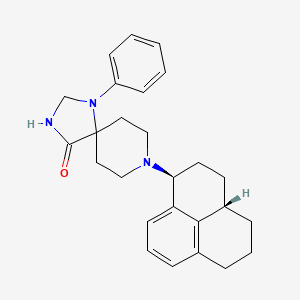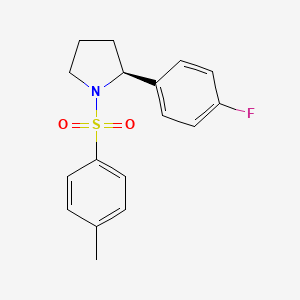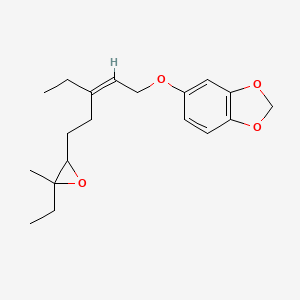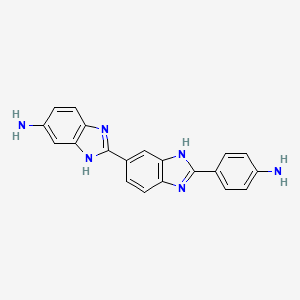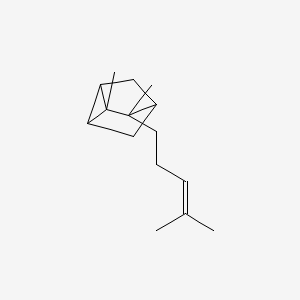
alpha-Santalene
Descripción general
Descripción
Alpha-Santalene: is a sesquiterpene hydrocarbon found predominantly in the essential oil of sandalwood (Santalum album). It is a tricyclic compound with a unique structure that contributes to the characteristic fragrance of sandalwood oil. This compound is highly valued in the perfumery and flavoring industries due to its pleasant aroma and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Santalene can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using specific enzymes. The process involves the use of santalene synthase, which catalyzes the conversion of FPP to this compound. This reaction can be carried out both in vitro and in vivo. In vitro methods involve the use of isolated enzymes, while in vivo methods utilize genetically engineered microorganisms such as Saccharomyces cerevisiae .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological approaches. Engineered strains of Saccharomyces cerevisiae have been developed to produce this compound through fermentation processes. These strains are modified to overexpress the genes encoding santalene synthase and other enzymes involved in the mevalonate pathway, which leads to the production of FPP .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Santalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydro-alpha-Santalene.
Substitution: Substitution reactions can occur at the double bonds of this compound using halogens or other electrophiles.
Major Products:
Oxidation: Santalols (alpha-santalol and beta-santalol)
Reduction: Dihydro-alpha-Santalene
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Alpha-Santalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various sesquiterpenes and other complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its biosynthesis in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.
Mecanismo De Acción
Alpha-Santalene is often compared with other sesquiterpenes found in sandalwood oil, such as beta-Santalene, epi-beta-Santalene, and alpha-Bergamotene. These compounds share similar structures but differ in their stereochemistry and specific functional groups. This compound is unique due to its specific tricyclic structure and the position of its double bonds, which contribute to its distinct fragrance and chemical properties .
Comparación Con Compuestos Similares
- Beta-Santalene
- Epi-beta-Santalene
- Alpha-Bergamotene
- Squalene
Alpha-Santalene stands out due to its higher stability and more pronounced fragrance, making it a preferred choice in the perfumery and flavoring industries.
Propiedades
Número CAS |
512-61-8 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(6R,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |
Clave InChI |
KWFJIXPIFLVMPM-MFEYBKIZSA-N |
SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
SMILES isomérico |
CC(=CCC[C@]1(C2C[C@H]3C1(C3C2)C)C)C |
SMILES canónico |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Apariencia |
Solid powder |
Key on ui other cas no. |
512-61-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alpha-santalene beta-santalene |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

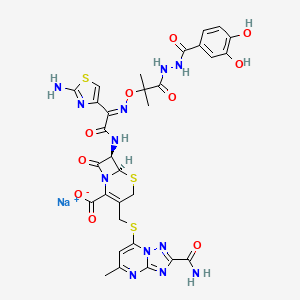


![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)

![3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine](/img/structure/B1680693.png)
![4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid](/img/structure/B1680695.png)
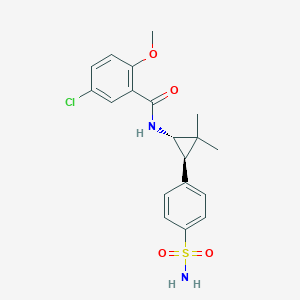
![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol](/img/structure/B1680697.png)
